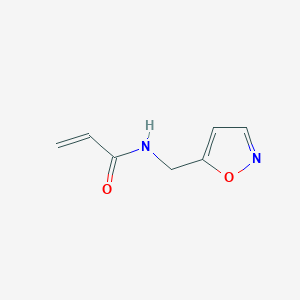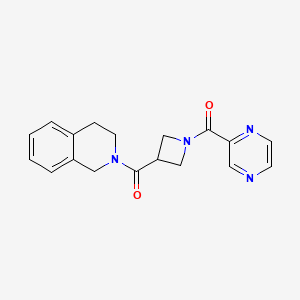
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone is a novel compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, combining an isoquinoline derivative with an azetidine moiety linked by a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone generally involves multi-step reactions starting from commercially available precursors. A typical route may include:
Formation of the Isoquinoline Derivative: : This can be achieved via Pictet-Spengler reaction, where a suitable aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Azetidine Moiety: : This step may involve a ring closure reaction, where an appropriate intermediate undergoes cyclization under basic conditions.
Coupling to the Pyrazine-Carbony Group: : This typically involves a condensation reaction between the isoquinoline-azetidine intermediate and pyrazine-2-carbonyl chloride under anhydrous conditions.
Industrial Production Methods: For large-scale production, optimization of the reaction steps to improve yields and reduce costs is crucial. Key considerations include:
Selection of Solvents and Reagents: : Preference for cost-effective and readily available chemicals.
Reaction Optimization: : Conditions such as temperature, pressure, and reaction time are meticulously controlled.
Purification and Isolation: : Employing techniques like crystallization, distillation, or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: (3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone undergoes several key reactions:
Oxidation: : The compound can undergo oxidation reactions typically involving agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can occur using hydrogenation methods or reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Oxidation: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride in ether solutions.
Substitution: : Alkyl halides, acyl halides, or sulfonates with appropriate nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Chemistry:
Organic Synthesis: : Utilized as a building block for the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in catalytic reactions, enhancing reaction efficiency and selectivity.
Enzyme Inhibition: : Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Pharmaceutical Development: : Investigated for its potential therapeutic effects in treating various diseases, including cancer, due to its unique structure and biological activity.
Material Science: : Used in the development of new materials with enhanced properties, such as improved thermal stability or conductivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulates pathways involved in cell growth, apoptosis, or signal transduction, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds:
(3,4-Dihydroisoquinoline-2(1H)-yl)(1-phenyl)carbamate: : Shares the isoquinoline core but differs in the substituent groups.
Pyrazine-2-carboxamide derivatives: : Similar in the pyrazine moiety but varies in the attached functional groups.
Highlighting Uniqueness: (3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone stands out due to its combination of the isoquinoline and azetidine moieties, offering unique steric and electronic properties that influence its reactivity and interactions with biological targets.
That's the rundown! Any particular section catch your eye?
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(21-8-5-13-3-1-2-4-14(13)10-21)15-11-22(12-15)18(24)16-9-19-6-7-20-16/h1-4,6-7,9,15H,5,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRSSAQNAXBQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,5-dimethylphenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2939746.png)
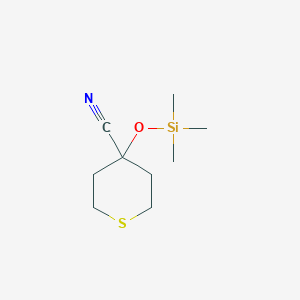
![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)
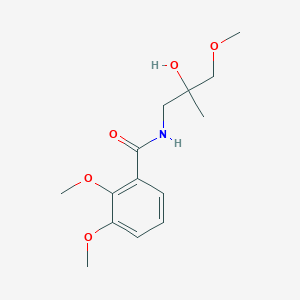
![6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2939755.png)
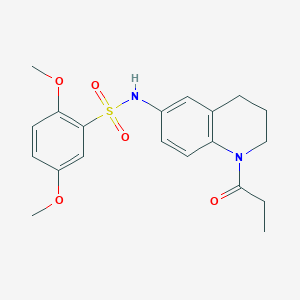
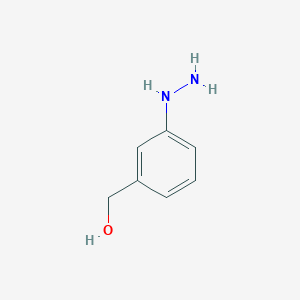
![N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2939762.png)
![2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2939763.png)

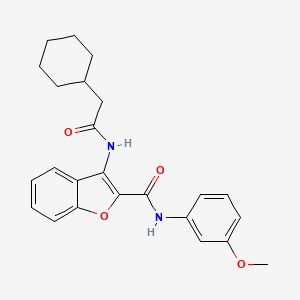
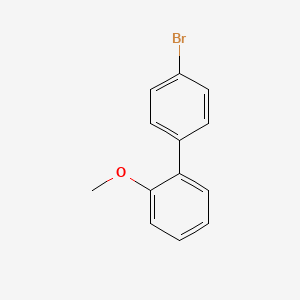
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2939768.png)
